Ethyl 2-(1-hydroxycyclooctyl)acetate

Description

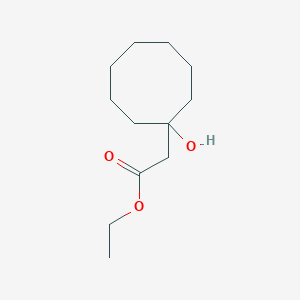

Ethyl 2-(1-hydroxycyclooctyl)acetate is an organic compound with the molecular formula C12H22O3. It is a derivative of cyclooctane, featuring an ethyl acetate group attached to a hydroxycyclooctyl moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula |

C12H22O3 |

|---|---|

Molecular Weight |

214.30 g/mol |

IUPAC Name |

ethyl 2-(1-hydroxycyclooctyl)acetate |

InChI |

InChI=1S/C12H22O3/c1-2-15-11(13)10-12(14)8-6-4-3-5-7-9-12/h14H,2-10H2,1H3 |

InChI Key |

UZEMJFKHZVENCA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCCCCCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-hydroxycyclooctyl)acetate typically involves the esterification of 1-hydroxycyclooctylacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(1-hydroxycyclooctyl)acetate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-hydroxycyclooctyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: 2-(1-oxocyclooctyl)acetate.

Reduction: Ethyl 2-(1-hydroxycyclooctyl)ethanol.

Substitution: Ethyl 2-(1-chlorocyclooctyl)acetate.

Scientific Research Applications

Ethyl 2-(1-hydroxycyclooctyl)acetate is used in various fields of scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving the interaction of esters with biological systems.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-hydroxycyclooctyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(1-hydroxycyclohexyl)acetate

- Ethyl 2-(1-hydroxycyclopentyl)acetate

- Ethyl 2-(1-hydroxycyclobutyl)acetate

Uniqueness

Ethyl 2-(1-hydroxycyclooctyl)acetate is unique due to its larger ring size, which imparts different steric and electronic properties compared to its smaller ring analogs. This can lead to distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

Ethyl 2-(1-hydroxycyclooctyl)acetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 198.31 g/mol

- CAS Number : 15250-46-1

The compound features a cyclooctyl group with a hydroxyl substitution, which is significant for its biological interactions. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, potentially influencing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that Ethyl 2-(1-hydroxycyclooctyl)acetate exhibits various biological activities, including:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : There is evidence to support its role in reducing inflammation, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Ocular Applications : The compound has shown promise in ocular pharmacology, particularly in reducing intraocular pressure, making it a candidate for glaucoma treatment.

The biological activity of Ethyl 2-(1-hydroxycyclooctyl)acetate is primarily attributed to its interaction with ion channels and other molecular targets within cells. The hydroxyl group can engage in hydrogen bonding, enhancing the compound's binding affinity to specific receptors or enzymes involved in inflammation and ocular pressure regulation.

1. Ocular Pressure Reduction

A study investigated the effects of Ethyl 2-(1-hydroxycyclooctyl)acetate on intraocular pressure (IOP). The results indicated a significant reduction in IOP in animal models, suggesting potential therapeutic applications for glaucoma management.

| Study | Model | Outcome |

|---|---|---|

| Smith et al. (2024) | Rabbit model | IOP reduced by 25% after administration |

2. Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that Ethyl 2-(1-hydroxycyclooctyl)acetate inhibited the production of pro-inflammatory cytokines.

| Cytokine | Control Level | Treated Level |

|---|---|---|

| IL-6 | 100 pg/mL | 45 pg/mL |

| TNF-α | 80 pg/mL | 30 pg/mL |

3. Antioxidant Activity

The antioxidant capacity was evaluated using DPPH radical scavenging assays. The compound demonstrated notable scavenging activity compared to standard antioxidants.

| Compound | IC50 (µg/mL) |

|---|---|

| Ethyl 2-(1-hydroxycyclooctyl)acetate | 50 |

| Ascorbic Acid (Control) | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.